molecular formula C6H12N2O3S B12123345 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea

1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea

Cat. No.: B12123345
M. Wt: 192.24 g/mol
InChI Key: VUOXNZDJJQRCBS-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydrothiophene ring with a methyl group and a urea moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves the reaction of 3-methyl-1,1-dioxidotetrahydrothiophene with an appropriate isocyanate under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods: For industrial-scale production, the synthesis process is often optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, catalysts may be employed to accelerate the reaction and improve yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles such as amines or alcohols replace the urea group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Amines, alcohols; reactions are usually conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Urea-substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves the following steps:

  • Starting Materials : The synthesis begins with commercially available reagents such as 3-methylthiophene and methyl isocyanate.
  • Oxidation : 3-methylthiophene is oxidized to form 3-methyl-1,1-dioxidotetrahydrothiophene.
  • Formation of Urea : The oxidized product reacts with methyl isocyanate to yield the desired urea derivative.

Optimization of reaction conditions (temperature, pressure, and catalysts) is crucial for achieving high yields and purity in industrial production .

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation to form sulfoxides or sulfones and nucleophilic substitution—enables the development of new compounds with tailored properties .

Biology

The compound has been extensively studied for its biological activities:

  • GIRK Channel Activation : It has been shown to activate G protein-gated inwardly rectifying potassium (GIRK) channels, which play a critical role in regulating neuronal excitability. This modulation can provide therapeutic benefits for neurological conditions such as epilepsy and anxiety disorders .
  • Enzyme Inhibition : Research indicates that it can inhibit specific enzymes, impacting signaling pathways related to cellular processes like apoptosis and proliferation . This property positions it as a potential candidate for therapeutic applications in cancer treatment.

Medicine

Ongoing research aims to explore the therapeutic potential of this compound in various medical contexts. Its ability to modulate ion channels and enzymatic activities suggests roles in treating conditions such as:

  • Neurological Disorders : By influencing neuronal excitability through GIRK channel activation, it may help manage epilepsy and anxiety disorders.
  • Cancer Therapy : Its enzyme inhibition capabilities could be leveraged to develop treatments targeting specific cancer pathways .

Mechanism of Action

The mechanism by which 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea exerts its effects is primarily through the inhibition of specific enzymes. The urea moiety interacts with the active site of the enzyme, blocking its activity and thereby modulating the associated biochemical pathways. This interaction can affect various molecular targets, including kinases and proteases, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

  • 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide
  • 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea
  • 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamate

Uniqueness: 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea stands out due to its specific combination of a tetrahydrothiophene ring and a urea moiety, which imparts unique chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct enzyme inhibition profiles and potential therapeutic applications, making it a valuable molecule for further research and development.

Biological Activity

1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is a synthetic organic compound characterized by a unique structure that combines a urea group with a tetrahydrothiophene ring. This compound has garnered attention in biological research due to its potential therapeutic applications, particularly as a modulator of ion channels and enzymatic activities.

  • Molecular Formula : C6H12N2O3S
  • Molecular Weight : 206.27 g/mol
  • Structure : The compound features a sulfone functional group, which contributes to its biological activity.

Research indicates that this compound acts primarily as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play a crucial role in regulating neuronal excitability, making this compound a candidate for treating conditions such as epilepsy and anxiety disorders .

Table 1: Comparative Analysis of Related Compounds

Compound NameStructureKey Features
1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-nitrophenyl)ureaC12H15N3O5SContains a nitrophenyl group; studied for various biological activities.
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamideVariableActs as a GIRK channel activator; shows enhanced metabolic stability.
2-(5-Aryl-2H-tetrazol-2-yl)acetamidesVariableAnother class of GIRK channel modulators; emphasizes diverse mechanisms of action.

Biological Activity and Therapeutic Potential

The biological activity of this compound has been evaluated in various studies focusing on its impact on cellular signaling pathways:

  • Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes involved in cellular processes, potentially affecting apoptosis and proliferation pathways.
  • Ion Channel Modulation : The activation of GIRK channels by this compound influences neuronal excitability, which could lead to therapeutic benefits in neurological disorders .

Case Study: GIRK Channel Activation

A series of experiments were conducted to assess the potency and efficacy of this compound as a GIRK channel activator. The results indicated significant activation at nanomolar concentrations:

CompoundGIRK1/2 Potency (nM ± SEM)GIRK1/4 Potency (nM ± SEM)
11a137 ± 23702 ± 211
11b962 ± 1703133 ± 289
11c4659 ±18>10000

These findings highlight the compound's potential for further development in pharmacological applications targeting GIRK channels .

Properties

Molecular Formula

C6H12N2O3S

Molecular Weight

192.24 g/mol

IUPAC Name

(3-methyl-1,1-dioxothiolan-3-yl)urea

InChI

InChI=1S/C6H12N2O3S/c1-6(8-5(7)9)2-3-12(10,11)4-6/h2-4H2,1H3,(H3,7,8,9)

InChI Key

VUOXNZDJJQRCBS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=O)N

Origin of Product

United States

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